molecular formula C13H13ClN2O2 B12893994 7-Chloro-8-(diethylamino)quinoline-5,6-dione CAS No. 25943-57-1

7-Chloro-8-(diethylamino)quinoline-5,6-dione

Cat. No.: B12893994
CAS No.: 25943-57-1
M. Wt: 264.71 g/mol
InChI Key: ZIGSTPVNPZJARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-(diethylamino)quinoline-5,6-dione is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. . The presence of the chloro and diethylamino groups in its structure enhances its biological activity, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-(diethylamino)quinoline-5,6-dione typically involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde. The reaction proceeds through a nucleophilic substitution mechanism, where the diethylamine acts as the nucleophile . The reaction is usually carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) to favor the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-(diethylamino)quinoline-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-8-(diethylamino)quinoline-5,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-8-(diethylamino)quinoline-5,6-dione involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

25943-57-1

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

7-chloro-8-(diethylamino)quinoline-5,6-dione

InChI

InChI=1S/C13H13ClN2O2/c1-3-16(4-2)11-9(14)13(18)12(17)8-6-5-7-15-10(8)11/h5-7H,3-4H2,1-2H3

InChI Key

ZIGSTPVNPZJARH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.